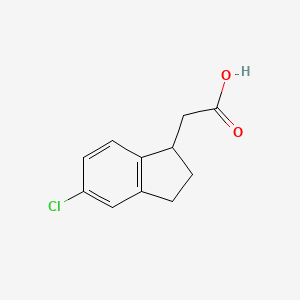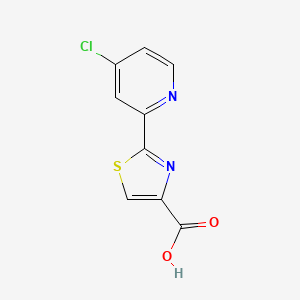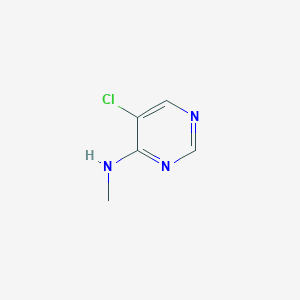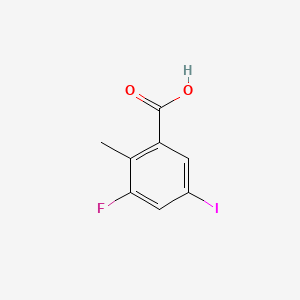
3-Fluoro-5-iodo-2-methylbenzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Fluoro-5-iodo-2-methylbenzoic acid is an organic compound with the molecular formula C8H6FIO2 and a molecular weight of 280.03 g/mol . This compound is a derivative of benzoic acid, featuring fluorine, iodine, and methyl substituents on the benzene ring. It is used in various chemical reactions and research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method is the halogenation of 2-methylbenzoic acid, followed by selective fluorination and iodination . The reaction conditions often require the use of specific reagents such as N-bromosuccinimide (NBS) for bromination, followed by substitution reactions to introduce the fluorine and iodine atoms.
Industrial Production Methods
Industrial production of 3-Fluoro-5-iodo-2-methylbenzoic acid may involve large-scale halogenation and substitution reactions under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction parameters can enhance the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
3-Fluoro-5-iodo-2-methylbenzoic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the iodine atom can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding carboxylic acids or reduction to form alcohols.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can produce biaryl compounds, while oxidation can yield carboxylic acids .
Applications De Recherche Scientifique
3-Fluoro-5-iodo-2-methylbenzoic acid has several scientific research applications:
Mécanisme D'action
The mechanism of action of 3-Fluoro-5-iodo-2-methylbenzoic acid involves its ability to participate in various chemical reactions due to the presence of reactive fluorine and iodine atoms. These substituents can influence the reactivity and selectivity of the compound in different pathways. For example, in coupling reactions, the iodine atom can facilitate the formation of carbon-carbon bonds through palladium-catalyzed processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Fluoro-2-methylbenzoic acid: Similar in structure but lacks the iodine substituent.
2-Iodo-3-methylbenzoic acid: Similar but lacks the fluorine substituent.
5-Fluoro-2-methylbenzoic acid: Similar but lacks the iodine substituent.
Uniqueness
3-Fluoro-5-iodo-2-methylbenzoic acid is unique due to the presence of both fluorine and iodine substituents, which confer distinct reactivity and selectivity in chemical reactions. This combination of substituents makes it a valuable compound in synthetic chemistry and research applications .
Propriétés
Formule moléculaire |
C8H6FIO2 |
|---|---|
Poids moléculaire |
280.03 g/mol |
Nom IUPAC |
3-fluoro-5-iodo-2-methylbenzoic acid |
InChI |
InChI=1S/C8H6FIO2/c1-4-6(8(11)12)2-5(10)3-7(4)9/h2-3H,1H3,(H,11,12) |
Clé InChI |
VPNWHVJAHLYLON-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=C(C=C1F)I)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



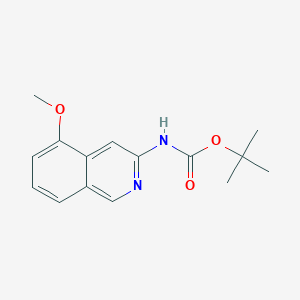


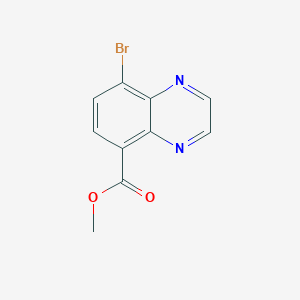
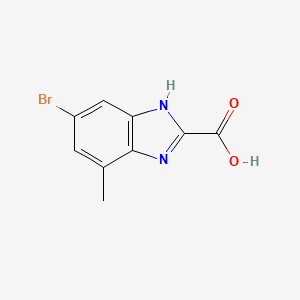


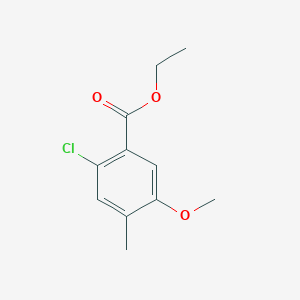

![5-Iodobenzo[c]isoxazol-3(1H)-one](/img/structure/B13671609.png)
